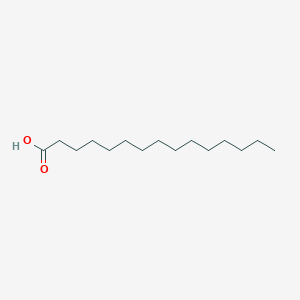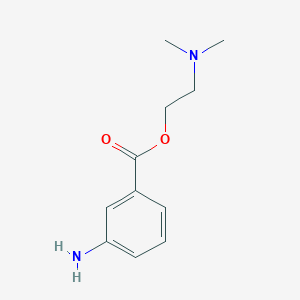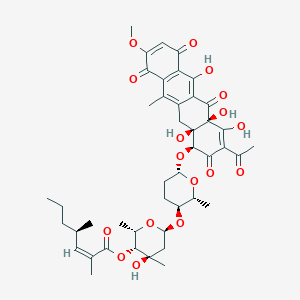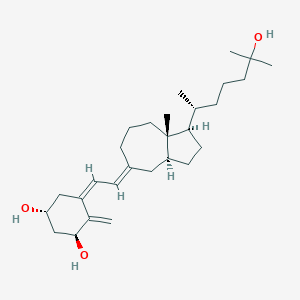
Ácido pentadecanoico
Descripción general
Descripción
. Es un sólido incoloro que se encuentra principalmente en la grasa láctea, la carne de rumiantes y algunos peces y plantas . Este compuesto es relativamente raro en la naturaleza, pero ha atraído la atención debido a sus posibles beneficios para la salud y aplicaciones en diversos campos.
Aplicaciones Científicas De Investigación
El ácido pentadecanoico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El ácido pentadecanoico ejerce sus efectos a través de varios objetivos moleculares y vías:
Activación de los receptores PPAR alfa-delta: Estos receptores regulan el metabolismo, la inmunidad, el estado de ánimo, el apetito y el sueño.
Activación de la vía AMPK: Esta vía mantiene la homeostasis celular.
Inhibición de HDAC-6: Esto puede reducir la proliferación de células cancerosas.
Inhibición de la señalización MAPK y JAK-STAT: Estas vías reducen la inflamación.
Safety and Hazards
Direcciones Futuras
Pentadecanoic acid has been compared to eicosapentaenoic acid (EPA) to evaluate the possibility that pentadecanoic acid is a previously unrecognized essential fatty acid . It has also been found to have broader and safer clinically relevant activities across numerous human cell-based systems than EPA . These studies further support the emerging role of pentadecanoic acid as an essential fatty acid .
Análisis Bioquímico
Biochemical Properties
Pentadecanoic acid plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been found to activate AMPK and inhibit mTOR, both of which are core components of the human longevity pathway .
Cellular Effects
Pentadecanoic acid has broad activities relevant to protecting cardiometabolic, immune, and liver health . It has dose-dependent, broad anti-inflammatory and antiproliferative activities involving 36 biomarkers across 10 systems .
Molecular Mechanism
At the molecular level, pentadecanoic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it activates AMPK and inhibits mTOR, both of which are core components of the human longevity pathway .
Temporal Effects in Laboratory Settings
The effects of pentadecanoic acid change over time in laboratory settings. It is non-cytotoxic at all concentrations and has dose-dependent activities
Dosage Effects in Animal Models
The effects of pentadecanoic acid vary with different dosages in animal models
Metabolic Pathways
Pentadecanoic acid is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El ácido pentadecanoico se puede sintetizar en el laboratorio mediante la oxidación con permanganato de 1-hexadeceno (CH3(CH2)13CH=CH2) . Este método implica el uso de permanganato de potasio como agente oxidante en condiciones controladas para producir ácido pentadecanoico.
Métodos de producción industrial: La producción industrial de ácido pentadecanoico normalmente implica la extracción de fuentes naturales, como la grasa láctea. La grasa de la mantequilla en la leche de vaca es una fuente dietética importante, que comprende alrededor del 1,2% de la grasa de la leche de vaca . El proceso de extracción implica separar los ácidos grasos de la grasa de la leche mediante diversos métodos químicos y físicos.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido pentadecanoico experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para producir varios derivados.
Reducción: Se puede reducir para formar pentadecanol.
Sustitución: Puede sufrir reacciones de sustitución para formar ésteres y otros derivados.
Reactivos y condiciones comunes:
Oxidación: El permanganato de potasio (KMnO4) se utiliza comúnmente como agente oxidante.
Reducción: El hidruro de litio y aluminio (LiAlH4) se utiliza a menudo para reacciones de reducción.
Sustitución: Los alcoholes y los ácidos se utilizan para formar ésteres en condiciones ácidas o básicas.
Principales productos formados:
Oxidación: Varios derivados oxidados.
Reducción: Pentadecanol.
Sustitución: Ésteres y otros derivados sustituidos.
Comparación Con Compuestos Similares
El ácido pentadecanoico se compara a menudo con otros ácidos grasos, como el ácido eicosapentaenoico (EPA) y los ácidos grasos omega-3. Algunos puntos clave de comparación incluyen:
Ácido eicosapentaenoico (EPA): Si bien tanto el ácido pentadecanoico como el EPA tienen propiedades antiinflamatorias, se ha demostrado que el ácido pentadecanoico tiene actividades clínicamente relevantes más amplias y seguras.
Ácidos grasos omega-3: Se ha descubierto que el ácido pentadecanoico tiene actividades antiinflamatorias y antiproliferativas adicionales que no están presentes en los ácidos grasos omega-3.
Compuestos similares:
- Ácido tetradecanoico
- Ácido hexadecanoico
- Ácido eicosapentaenoico (EPA)
El ácido pentadecanoico destaca por su combinación única de propiedades y posibles beneficios para la salud, lo que lo convierte en un compuesto de gran interés en diversos campos de investigación.
Propiedades
IUPAC Name |
pentadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEPLUUGTLDZJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021652 | |
| Record name | Pentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, White crystalline solid; [Alfa Aesar MSDS], Solid | |
| Record name | Pentadecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentadecanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16412 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Pentadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1002-84-2 | |
| Record name | Pentadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PENTADECANOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28486 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentadecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTADECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCW02D961F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pentadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
52.3 °C | |
| Record name | Pentadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of pentadecanoic acid?
A1: Pentadecanoic acid, also known as pentadecylic acid, has the molecular formula CH3(CH2)13COOH and a molecular weight of 242.40 g/mol.
Q2: Are there any notable spectroscopic characteristics of pentadecanoic acid?
A2: While specific spectroscopic data isn't extensively discussed in the provided research, pentadecanoic acid, like other fatty acids, can be characterized using techniques like IR, 1H NMR, and MS. [, ] For example, IR spectroscopy would reveal characteristic peaks for the carboxylic acid functional group and the aliphatic chain.
Q3: How does pentadecanoic acid affect glucose metabolism?
A4: Research suggests that pentadecanoic acid can promote both basal and insulin-stimulated glucose uptake in C2C12 myotubes, potentially via the AMPK-AS160 pathway. [] This indicates a potential role in improving insulin sensitivity.
Q4: How is pentadecanoic acid metabolized in the body?
A5: Studies in mice suggest that pentadecanoic acid, being an odd-chain fatty acid, has a significantly lower catabolism rate compared to even-chain fatty acids like palmitic acid. [] This slower breakdown might contribute to its accumulation in body fat. Additionally, research in rabbits suggests that pentadecanoic acid can be metabolized in hair follicles, producing succinic acid which contributes to ATP production, potentially explaining its hair growth promoting effects. []
Q5: How does pentadecanoic acid interact with cancer cells?
A6: Pentadecanoic acid has shown selective cytotoxic effects in MCF-7/SC human breast cancer stem-like cells, reducing their stemness, migration, and invasion. [] It appears to achieve this by suppressing IL-6-induced JAK2/STAT3 signaling and promoting caspase-dependent apoptosis.
Q6: What is the role of pentadecanoic acid in myocardial fatty acid metabolism?
A7: While not a primary focus of the provided research, pentadecanoic acid is structurally similar to fatty acids used in myocardial imaging agents like BMIPP (β-methyl-iodophenyl pentadecanoic acid). [, , , ] This suggests it might be involved in myocardial fatty acid metabolism, but further research is needed to confirm this.
Q7: What analytical methods are used to detect and quantify pentadecanoic acid?
A8: Gas chromatography (GC) is a common technique for analyzing pentadecanoic acid, often coupled with mass spectrometry (GC-MS). [, , , , , , , , ] This method allows for separation and identification of pentadecanoic acid within complex mixtures found in biological samples and food products.
Q8: Are there any challenges in accurately analyzing pentadecanoic acid using GC?
A9: Yes, accurately measuring pentadecanoic acid using GC can be challenging due to its typically low concentrations in samples and potential co-elution with other fatty acids. [] For instance, it may overlap with 9-cis-tetradecenoic acid (9c-14:1) during analysis. Careful optimization of GC conditions is crucial for accurate identification and quantification.
Q9: What are some potential applications of pentadecanoic acid in medicine?
A9: Based on its observed biological activities, pentadecanoic acid shows promise in several areas:
- Diabetes Management: Its ability to enhance glucose uptake and improve insulin sensitivity suggests potential as a therapeutic agent for type 2 diabetes. []
- Cancer Treatment: Its selective cytotoxicity against breast cancer stem-like cells warrants further investigation for potential anticancer applications. []
- Hair Loss Treatment: Studies showing its ability to promote hair growth in animal models suggest potential for treating hair loss conditions. []
Q10: Are there any applications of pentadecanoic acid derivatives in imaging?
A11: While pentadecanoic acid itself isn't used directly in imaging, radiolabeled derivatives like BMIPP (β-methyl-iodophenyl pentadecanoic acid) are utilized in myocardial scintigraphy. [, , , ] These agents help visualize myocardial fatty acid metabolism and detect abnormalities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B115146.png)
![7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B115153.png)
![methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B115156.png)






![(Propane-1,3-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B115173.png)
